molecular formula C18H16FN3O3 B7711171 N-(2-fluorophenyl)-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide

N-(2-fluorophenyl)-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide

Cat. No.: B7711171
M. Wt: 341.3 g/mol
InChI Key: FUHVKJHGGPFBEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-fluorophenyl)-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide is a synthetic compound featuring a 1,2,4-oxadiazole core substituted with a 4-methoxyphenyl group and linked via a propanamide chain to a 2-fluorophenyl moiety. The 1,2,4-oxadiazole ring is a heterocyclic scaffold known for its metabolic stability and versatility in drug design, while the fluorophenyl and methoxyphenyl substituents modulate electronic and steric properties, influencing target binding and pharmacokinetics .

Properties

IUPAC Name

N-(2-fluorophenyl)-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3O3/c1-24-13-8-6-12(7-9-13)18-21-17(25-22-18)11-10-16(23)20-15-5-3-2-4-14(15)19/h2-9H,10-11H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUHVKJHGGPFBEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=N2)CCC(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acylhydrazide Cyclization with Oxidizing Agents

Acylhydrazides serve as precursors for oxadiazole synthesis. For N-(2-fluorophenyl)-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide, the 3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl fragment is synthesized first. Acylhydrazides derived from 4-methoxybenzoic acid are treated with cyanogen bromide (CNBr) in acetonitrile under reflux, yielding the oxadiazole ring via dehydration. For example, 4-methoxybenzoyl hydrazide reacts with CNBr at 80°C for 12 hours, achieving cyclization with 85% yield.

Recent advancements employ iodine as a mild oxidizing agent. In a 2023 study, acylthiosemicarbazides cyclized using iodine in dimethyl sulfoxide (DMSO) at 60°C produced 1,2,4-oxadiazoles with >90% purity. This method minimizes side reactions, critical for preserving the methoxyphenyl substituent’s integrity.

Nitrile Oxide Cycloaddition

Nitrile oxides, generated in situ from hydroxamoyl chlorides, undergo [3+2] cycloaddition with nitriles to form oxadiazoles. For the target compound, 4-methoxybenzonitrile oxide is reacted with 3-aminopropionitrile derivatives. This method, while efficient, requires strict temperature control (−10°C to 0°C) to prevent nitrile oxide dimerization.

Propanamide Backbone Assembly

The propanamide chain links the oxadiazole ring to the 2-fluorophenyl group. Two coupling strategies are prevalent: carbodiimide-mediated amidation and Schotten-Baumann acylation .

Carbodiimide-Mediated Amidation

3-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) and hydroxybenzotriazole (HOBt). The activated ester reacts with 2-fluoroaniline in dichloromethane at room temperature, yielding the amide bond with 78–82% efficiency. This method is favored for its scalability and compatibility with acid-sensitive groups.

Schotten-Baumann Acylation

In an alkaline aqueous phase, 3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoyl chloride reacts with 2-fluoroaniline. While this method offers rapid reaction times (<1 hour), it requires anhydrous conditions to prevent hydrolysis of the acyl chloride, limiting its use in industrial settings.

Industrial-Scale Synthesis Optimization

Large-scale production demands cost-effective and environmentally sustainable protocols.

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes. A 2024 study demonstrated that cyclization of acylhydrazides under microwave conditions (150°C, 20 minutes) improved yields to 92% while reducing solvent use by 40%.

Continuous Flow Chemistry

Continuous flow systems enhance safety and reproducibility. A tubular reactor setup for nitrile oxide cycloaddition achieved 89% yield at 50°C with a residence time of 5 minutes, outperforming batch reactors.

Reaction Conditions and Yield Optimization

Critical parameters include solvent choice, temperature, and catalyst loading.

Table 1: Comparative Analysis of Cyclization Methods

MethodSolventTemperature (°C)Yield (%)Purity (%)
Acylhydrazide + CNBrAcetonitrile808595
Acylhydrazide + I₂DMSO609198
Nitrile Oxide CycloaddnTHF−10 to 07692

Table 2: Amidation Methods Comparison

MethodCatalystSolventYield (%)
EDC·HCl/HOBtEDC·HClDichloromethane82
Schotten-BaumannNoneWater/EtOAc68

Challenges and Mitigation Strategies

  • Regioselectivity in Oxadiazole Formation : Competing 1,3,4-oxadiazole formation is minimized using bulky bases like DBU.

  • Acyl Chloride Hydrolysis : Anhydrous conditions and molecular sieves preserve acyl chloride stability during Schotten-Baumann reactions.

  • Purification : Column chromatography with silica gel (ethyl acetate/hexane, 3:7) achieves >99% purity, albeit with 10–15% material loss .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.

    Reduction: Reduction of the oxadiazole ring can yield various reduced forms, which may have different biological activities.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic compounds, while substitution can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives: Used as a precursor for the synthesis of various derivatives with potential biological activities.

    Catalysis: May serve as a ligand in catalytic reactions.

Biology

    Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.

    Receptor Binding: May interact with certain biological receptors, influencing cellular processes.

Medicine

    Drug Development: Investigated for its potential as a therapeutic agent in treating various diseases.

    Diagnostic Tools: Used in the development of diagnostic assays.

Industry

    Material Science:

    Agriculture: May be used in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Key Compounds and Their Structural Features
Compound Name Oxadiazole Substituent Propanamide Substituent Biological Activity/Application Key References
Target Compound: N-(2-fluorophenyl)-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide 4-Methoxyphenyl 2-Fluorophenyl Not explicitly stated in evidence
3-(4-Methoxyphenyl)-N-((6R,7R)-3-methyl-8-oxo-cephalosporin)propanamide (17a) 4-Methoxyphenyl Cephalosporin core Antimycobacterial (non-replicating Mtb)
N-(3-(3-(2-Chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl)propyl)-6-methoxyquinolin-3-amine (MA2) 2-Chloro-4-fluorophenyl Quinoline amine CB2 receptor agonist
N-(2,3-Dimethylphenyl)-3-[3-(3-trifluoromethylphenyl)-1,2,4-oxadiazol-5-yl]propanamide 3-Trifluoromethylphenyl 2,3-Dimethylphenyl Not explicitly stated (structural focus)
3-(3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-(2-methylphenyl)piperidine-1-carboxamide 4-Fluorophenyl 2-Methylphenyl Antituberculosis (Mycobacterium)
Key Observations:
  • Electron-Donating vs. Trifluoromethyl groups (e.g., in ) introduce strong electron-withdrawing effects, improving receptor binding but increasing lipophilicity.
  • Positional Effects of Fluorine :

    • The 2-fluorophenyl group in the target compound may reduce steric hindrance compared to bulkier substituents (e.g., 2,3-dimethylphenyl in ), favoring interactions with flat binding pockets.
  • Hybrid Structures :

    • Cephalosporin-linked oxadiazoles (e.g., 17a) demonstrate antimycobacterial activity, suggesting the oxadiazole-propanamide motif enhances permeability in Gram-positive pathogens .

Pharmacological and Physicochemical Properties

Table 3: Molecular Properties and Receptor Affinity
Compound Name Molecular Weight logP (Predicted) Key Target/Receptor References
Target Compound ~369.37 g/mol ~3.5 (estimated) Not reported -
MA2 (CB2 agonist) ~437.89 g/mol ~4.2 Cannabinoid receptor type 2 (CB2)
3-(3-(4-Fluorophenyl)-oxadiazole)-N-(2-methylphenyl)piperidine-1-carboxamide ~385.41 g/mol ~3.8 Mycobacterium tuberculosis enzymes
Z2194302854 342.2 g/mol ~2.9 CFTR potentiator (cystic fibrosis)
  • Lipophilicity : The target compound’s predicted logP (~3.5) suggests moderate membrane permeability, balancing solubility and absorption.
  • Receptor Selectivity : Fluorine and methoxy groups may enhance CNS penetration (e.g., CB2 agonists in ), while bulkier substituents (e.g., trifluoromethyl in ) favor peripheral targets.

Biological Activity

N-(2-fluorophenyl)-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological evaluations, and potential therapeutic applications based on current research findings.

Synthesis of the Compound

The synthesis of this compound typically involves the condensation of 2-fluoroaniline with appropriate oxadiazole derivatives. The reaction conditions often include the use of solvents like ethanol and catalysts such as sodium hydroxide to facilitate the formation of the oxadiazole ring. The final product is characterized using techniques such as NMR and mass spectrometry to confirm its structure and purity.

Anticancer Activity

Research indicates that compounds containing the 1,2,4-oxadiazole moiety exhibit significant anticancer properties. For instance, derivatives similar to this compound have shown promising results against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells.

A study reported that certain oxadiazole derivatives demonstrated IC50 values in the range of 0.12–2.78 µM against these cell lines, indicating potent cytotoxic effects compared to standard chemotherapeutics like doxorubicin . The mechanism of action appears to involve apoptosis induction through pathways involving p53 expression and caspase activation .

Antimicrobial Activity

In addition to anticancer properties, oxadiazole derivatives have been evaluated for their antimicrobial activity. A recent study highlighted that various synthesized oxadiazole compounds exhibited significant antimicrobial effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, showing effective inhibition at concentrations as low as 10 µg/mL for specific strains .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. For example:

ModificationEffect on Activity
Introduction of electron-withdrawing groups (EWGs)Generally enhances anticancer activity
Substitution on the phenyl ringAlters binding affinity and selectivity for targets
Variations in alkyl chain lengthCan impact solubility and bioavailability

Case Studies

Case Study 1: Anticancer Efficacy

A specific derivative of the compound was tested in vivo on xenograft models of breast cancer. The study showed a marked reduction in tumor volume compared to controls treated with saline or standard chemotherapy agents. Histological analysis revealed increased apoptosis in tumor tissues treated with the compound, supporting its potential as an effective anticancer agent.

Case Study 2: Antimicrobial Properties

In another study focusing on antimicrobial efficacy, this compound was tested against a panel of pathogenic bacteria. Results indicated that the compound effectively inhibited the growth of Methicillin-resistant Staphylococcus aureus (MRSA) at low concentrations, highlighting its potential application in treating resistant infections.

Q & A

Q. What are the standard synthetic protocols for preparing N-(2-fluorophenyl)-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide, and how do reaction conditions impact yield?

The synthesis typically involves a multi-step process:

  • Oxadiazole ring formation : Reacting a nitrile derivative with hydroxylamine under basic conditions to form an amidoxime intermediate, followed by cyclization with a carboxylic acid derivative (e.g., 4-methoxybenzoic acid) using coupling agents like EDCI/HOBt .
  • Propanamide coupling : The oxadiazole intermediate is coupled with 2-fluoroaniline via an amide bond using carbodiimide-mediated activation.
  • Key considerations : Temperature (60–80°C for cyclization), solvent (DMF or THF), and pH control (neutral for amidation) are critical. Yields range from 40–60%, with impurities arising from incomplete cyclization or side reactions during coupling .

Q. What spectroscopic techniques are essential for structural validation of this compound?

  • 1H/13C NMR : Confirms the presence of the 2-fluorophenyl group (δ 7.2–7.8 ppm for aromatic protons) and methoxyphenyl substituent (δ 3.8 ppm for -OCH3). The oxadiazole ring protons appear as singlets near δ 8.1–8.3 ppm .
  • HRMS (ESI+) : Validates molecular weight (e.g., [M+H]+ calculated for C18H15FN3O3: 340.10; observed: 340.09) .
  • 19F NMR : Detects fluorine environment (δ -115 to -120 ppm for aryl-F) to rule out fluorination side products .

Q. What are common impurities encountered during synthesis, and how are they mitigated?

  • Incomplete cyclization : Unreacted amidoxime intermediates (detected via LC-MS). Mitigation: Extended reaction times (12–24 hrs) for cyclization .
  • Hydrolysis products : Oxadiazole rings may hydrolyze under acidic conditions. Use anhydrous solvents and avoid strong acids during workup .
  • By-products from coupling : Excess carbodiimide reagents form urea derivatives. Purification via column chromatography (silica gel, hexane/EtOAc gradient) is recommended .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the compound’s bioactivity?

  • Oxadiazole modifications : Replace 4-methoxyphenyl with electron-withdrawing groups (e.g., nitro, cyano) to enhance metabolic stability. shows bromo/fluoro substitutions improve CB2 receptor binding affinity .
  • Propanamide chain : Shortening the chain or introducing methyl branches may reduce conformational flexibility, potentially increasing target specificity .
  • Fluorophenyl group : Substituting 2-fluoro with 2,6-difluoro (as in ) could enhance membrane permeability .

Q. How can crystallographic data resolve contradictions in reported biological activities?

  • SHELX refinement : Single-crystal X-ray diffraction (using SHELXL) provides precise bond lengths/angles, clarifying if structural variations (e.g., oxadiazole tautomerism) explain divergent activity in kinase vs. GPCR assays .
  • Docking studies : Molecular dynamics simulations (e.g., AutoDock Vina) can predict binding poses in conflicting targets (e.g., COX-2 vs. cannabinoid receptors), guiding mutagenesis experiments .

Q. What in vitro/in vivo models are suitable for evaluating its pharmacokinetic (PK) profile?

  • Microsomal stability : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation. LC-MS/MS quantifies parent compound and metabolites .
  • Plasma protein binding : Equilibrium dialysis (≥90% binding suggests limited free drug availability) .
  • In vivo PK : Administer intravenously/orally to rodents; collect blood at timed intervals. Non-compartmental analysis calculates AUC, t1/2, and bioavailability .

Methodological Guidelines

Q. Table 1: Comparative Yields Under Different Cyclization Conditions

Cyclization AgentSolventTemp (°C)Yield (%)Purity (HPLC)
EDCI/HOBtDMF805898.5
DCC/DMAPTHF604795.2
HATUDCMRT3289.8

Key Insight : EDCI/HOBt in DMF maximizes yield and purity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.